![molecular formula C9H9F3O2 B7979076 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B7979076.png)
1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-
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Overview
Description
1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One effective approach involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This method yields the desired product with high enantiomeric excess (ee > 99.9%) under optimized conditions, including the addition of 0.6% Tween-20 and choline chloride: lysine (ChCl:Lys) in the reaction medium .
Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents, where the Grignard reagent is gradually added to a solution of ketene in an aromatic hydrocarbon in the presence of transition metal ligands and organic aliphatic acid at low temperatures under a nitrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- serves as a valuable building block for the synthesis of more complex molecules. Its unique trifluoromethyl group allows it to participate in:
- Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds in complex organic molecules.
- Functionalization of aromatic systems : The compound can be used to introduce various functional groups into aromatic rings, enhancing their reactivity and utility in further chemical transformations .
Biology
Research has indicated that this compound exhibits potential biological activity, making it a candidate for further investigation in pharmacology:
- Neuroprotective agents : It has been identified as a precursor for synthesizing neuroprotective compounds. For example, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is crucial for developing neuroprotective drugs due to its ability to modulate neurological pathways .
- Enzyme interaction studies : The compound's interactions with specific enzymes are being studied to understand its metabolic pathways and potential therapeutic effects .
Medicine
The pharmaceutical industry is exploring the use of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- as an intermediate for drug development:
- Drug formulation : Its properties may contribute to the stability and efficacy of pharmaceutical formulations.
- Potential therapeutic applications : Ongoing research aims to evaluate its effectiveness against various diseases by examining its pharmacokinetics and pharmacodynamics .
Case Studies
Several studies highlight the practical applications of this compound:
- Biocatalytic Synthesis :
- Neuroprotective Compound Development :
Data Table
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Enhances reactivity in cross-coupling reactions |
Biology | Neuroprotective agent precursor | Exhibits potential therapeutic effects on neurological pathways |
Medicine | Drug formulation intermediate | Improves stability and efficacy in pharmaceutical applications |
Mechanism of Action
The mechanism of action of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group, which enhances its pharmacological activity.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group, contributing to its efficacy.
Uniqueness: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1,2-Ethanediol, 1-[3-(trifluoromethyl)phenyl]-, also known as trifluoromethylphenylethanol, is an organic compound characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The molecular formula of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is C9H10F3O. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It may act by binding to specific targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances binding affinity through halogen bonding and other interactions, which can lead to increased efficacy in biological systems .
Biological Activity Overview
Research indicates that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions .
- Neuroprotective Effects : This compound serves as a chiral building block for neuroprotective agents. For instance, it has been utilized in synthesizing neuroprotective compounds that target specific pathways involved in neurodegeneration .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways. Its structural features allow it to fit into enzyme active sites effectively .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against various bacterial strains. The results indicated that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Neuroprotective Compound Synthesis
In another research effort, the compound was used as a precursor for synthesizing (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a neuroprotective agent. This study highlighted the compound's importance in drug design and development for neurological disorders .
Comparison of Biological Activities
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,13-14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRMXBMNLCIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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